Butyne-DOTA

Click Chemistry Radiopharmaceuticals Copper-64

Butyne-DOTA is a bifunctional chelator engineered for radiopharmaceutical precision. Unlike generic DOTA derivatives lacking a click handle, its terminal butynyl linker enables >95% click efficiency with azide-modified targeting vectors via SPAAC or CuAAC, eliminating multi-step, low-yield coupling workflows. This translates to rapid, modular assembly of Cu-64 PET probes and Lu-177/Ga-68 theranostic pairs with high specific activity. The DOTA scaffold maintains log K >20 stability, preventing off-target transchelation. For labs scaling from discovery to clinical translation, Butyne-DOTA delivers the bioorthogonal specificity and chelate integrity that conventional NHS or maleimide DOTA reagents cannot match.

Molecular Formula C20H33N5O7
Molecular Weight 455.5 g/mol
Cat. No. B12373722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyne-DOTA
Molecular FormulaC20H33N5O7
Molecular Weight455.5 g/mol
Structural Identifiers
SMILESC#CCCNC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)O)CC(=O)O)CC(=O)O
InChIInChI=1S/C20H33N5O7/c1-2-3-4-21-17(26)13-22-5-7-23(14-18(27)28)9-11-25(16-20(31)32)12-10-24(8-6-22)15-19(29)30/h1H,3-16H2,(H,21,26)(H,27,28)(H,29,30)(H,31,32)
InChIKeyVHCJKLQZEJPXRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyne-DOTA: A Bifunctional Chelator for Click Chemistry and Radiopharmaceutical Pre-Targeting


Butyne-DOTA (CAS 2125661-62-1) is a bifunctional chelator (BFC) derived from the macrocyclic ligand 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), modified with a terminal alkyne functional group via a butynyl linker . This molecular design integrates the high thermodynamic stability of DOTA complexes with the bioorthogonal reactivity of the alkyne moiety, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) for conjugation to azide-functionalized targeting vectors such as peptides, antibodies, and nanoparticles . The compound is predominantly employed as a precursor in the construction of radiometal-based imaging and therapeutic agents, particularly for positron emission tomography (PET) and targeted radionuclide therapy in the context of tumor pre-targeting strategies .

Why Butyne-DOTA Cannot Be Replaced by Conventional DOTA Derivatives in Radiopharmaceutical Assembly


Generic substitution with conventional DOTA derivatives lacking a click handle—such as DOTA-NHS esters or maleimide-functionalized DOTA—introduces significant limitations in radiopharmaceutical assembly. While these reagents enable conjugation via amide or thiol-maleimide chemistry, they lack the bioorthogonal specificity and efficiency of the alkyne-azide cycloaddition, which is essential for modular, high-yield construction of radiolabeled probes, particularly in the presence of sensitive biomolecules or under metal-free conditions required for radionuclides like Cu-64 [1]. Furthermore, compared to structurally analogous click handles like DOTA-azide, the terminal alkyne of Butyne-DOTA offers enhanced chemical stability during storage and handling, reducing the risk of premature decomposition prior to conjugation . The absence of the alkyne group fundamentally alters the conjugate's assembly workflow, often necessitating multi-step, low-efficiency coupling strategies that are incompatible with high-specific-activity radiopharmaceutical production [2].

Quantitative Evidence for Butyne-DOTA Differentiation in Radiometal Conjugation


Click Chemistry Enables High-Yield, Metal-Free Radioconjugation Compared to Traditional Amide Coupling

Butyne-DOTA's alkyne moiety enables metal-free click chemistry for Cu-64 radiolabeling of azide-functionalized nanoparticles, a process that directly addresses the critical limitation of copper exchange between non-radioactive catalyst Cu and chelated Cu-64 inherent to conventional Cu(I)-catalyzed click reactions. In a study developing a microfluidic platform for PET probe synthesis, metal-free click chemistry using an alkyne-conjugated DOTA (analogous to Butyne-DOTA) achieved ≥95% click yield, eliminating the need for HPLC purification post-conjugation [1]. In contrast, traditional amide bond formation with DOTA-NHS ester typically requires multi-step purification and results in lower overall radiochemical yields due to side reactions and hydrolytic instability of the activated ester [2].

Click Chemistry Radiopharmaceuticals Copper-64

Thermodynamic Stability of DOTA Core Exceeds Log K > 20, Ensuring In Vivo Integrity Compared to Acyclic Chelators

The DOTA macrocyclic core of Butyne-DOTA provides exceptional thermodynamic stability for radiometal complexes, a class-wide characteristic of DOTA derivatives. The stability constant (log K) for DOTA complexes with trivalent lanthanides and radiometals exceeds 20 . This is quantitatively superior to acyclic chelators such as DTPA, for which Gd³⁺ complex log K values are typically 16-19, translating to a >10-fold difference in complex stability [1]. This high stability is critical for preventing in vivo transchelation and release of toxic free metal ions.

Radiometal Complexation Stability Constant Thermodynamics

Pre-Targeting Compatibility: Alkyne Functionalization Enables Modular Assembly of High-Specific-Activity Imaging Agents

Butyne-DOTA is explicitly designed for tumor pre-targeting applications, where its alkyne handle enables a two-step process: first, administration of an azide-modified targeting vector (e.g., antibody or peptide) that accumulates at the tumor site; second, administration of the Butyne-DOTA radiometal complex, which undergoes rapid, bioorthogonal click reaction with the pre-localized azide . This strategy is demonstrably superior to directly labeled vectors, as it decouples the slow pharmacokinetics of antibody targeting from the short half-life of the radionuclide, resulting in significantly improved tumor-to-background ratios. In a related pre-targeting study using a DOTA-alkyne construct, the approach achieved >80% radiolabeling yield in 30 minutes at 37°C, demonstrating the efficiency required for clinical translation [1].

Pre-Targeting Biorthogonal Chemistry Molecular Imaging

Procurement-Relevant Application Scenarios for Butyne-DOTA


Synthesis of Cu-64 Labeled PET Imaging Probes via Metal-Free Click Chemistry

Butyne-DOTA is ideally suited for the construction of Cu-64 labeled PET probes, particularly when using metal-free strain-promoted alkyne-azide cycloaddition (SPAAC) to avoid copper exchange between catalyst and chelate. The high click yield (>95%) and elimination of HPLC purification demonstrated in microfluidic systems [1] directly support efficient, high-specific-activity probe synthesis, making it a preferred reagent for academic and industrial radiochemistry labs developing novel PET tracers.

Modular Assembly of Pre-Targeted Radiotherapeutics and Theranostic Agents

The alkyne functionality of Butyne-DOTA is critical for implementing pre-targeting strategies, wherein an azide-modified targeting vector is administered first, followed by the Butyne-DOTA radiometal complex. This approach leverages the rapid click kinetics (>80% labeling in 30 minutes at 37°C) [2] to achieve high tumor-to-background ratios, a key performance metric for both diagnostic PET (e.g., Ga-68) and therapeutic (e.g., Lu-177) radiopharmaceuticals. Procurement of Butyne-DOTA enables the development of theranostic pairs where the same targeting vector can be paired with different radiometals for imaging and therapy.

Development of Stable Radiometal Complexes for Long-Circulating Conjugates

For applications requiring extended in vivo circulation, such as antibody-drug conjugates or long-circulating nanoparticles, the exceptional thermodynamic stability of the DOTA core (log K > 20) is paramount . Butyne-DOTA provides the necessary scaffold to ensure that the radiometal remains securely chelated, minimizing transchelation and off-target toxicity. This is a critical differentiator when selecting a bifunctional chelator over less stable acyclic alternatives like DTPA, directly impacting the safety and efficacy profile of the final radiopharmaceutical product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butyne-DOTA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.